N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a tetramethylpiperidinyl group attached to a pyrazolopyrimidine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazolopyrimidine core, followed by the introduction of the tetramethylpiperidinyl group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Oxone to form hydroxylamine derivatives.
Reduction: Typically involves reducing agents to modify the functional groups.
Substitution: Reactions with halides or other nucleophiles to introduce new substituents.
Common Reagents and Conditions
Common reagents include iodine for oxidation reactions and various alkyl halides for substitution reactions. The conditions often involve specific solvents and temperatures to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylamine derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of metallo-amide bases and selective generation of silylketene acetals.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another similar compound with applications in polymer chemistry.
Uniqueness
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its pyrazolopyrimidine core, which imparts unique chemical properties and potential biological activities not observed in simpler tetramethylpiperidine derivatives .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13(2)5-9(6-14(3,4)20-13)18-11-10-7-17-19-12(10)16-8-15-11/h7-9,20H,5-6H2,1-4H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPNUSSIIANVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC=NC3=C2C=NN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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